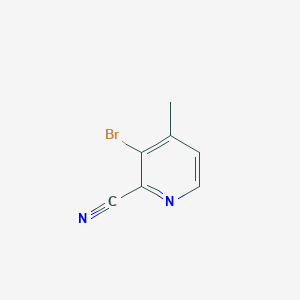3-Bromo-4-methylpicolinonitrile
CAS No.: 717843-45-3
Cat. No.: VC2270573
Molecular Formula: C7H5BrN2
Molecular Weight: 197.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 717843-45-3 |
|---|---|
| Molecular Formula | C7H5BrN2 |
| Molecular Weight | 197.03 g/mol |
| IUPAC Name | 3-bromo-4-methylpyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C7H5BrN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,1H3 |
| Standard InChI Key | FBVRTASSYFBLLN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC=C1)C#N)Br |
| Canonical SMILES | CC1=C(C(=NC=C1)C#N)Br |
Introduction
3-Bromo-4-methylpicolinonitrile is a synthetic organic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of approximately 197.03 g/mol . It is a brominated derivative of picolinonitrile, featuring a bromine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, with a nitrile group at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential biological activities and versatility in chemical reactions.
Synthesis and Applications
3-Bromo-4-methylpicolinonitrile can be synthesized through several methods, often involving the reaction of appropriate pyridine derivatives with brominating agents and nitrile-forming reagents. Its applications are primarily in organic synthesis, where it serves as a precursor for more complex molecules. For example, it can be used in the synthesis of 3-hydroxy-4-substituted picolinonitriles from 4-propargylaminoisoxazoles.
Biological Activity
Research has shown that 3-Bromo-4-methylpicolinonitrile possesses inhibitory effects on certain enzymes, notably glyceraldehyde-3-phosphate dehydrogenase, which plays a crucial role in glycolysis and cellular metabolism. This inhibition could lead to antiproliferative effects against cancer cells, making it a candidate for further investigation in cancer therapeutics.
Similar Compounds
Several compounds exhibit structural or functional similarities to 3-Bromo-4-methylpicolinonitrile. These include:
| Compound | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| 3-Bromo-5-methylpicolinonitrile | C₇H₅BrN₂ | 197.03 g/mol | Similar structure; different position of bromine |
| 2-Bromo-4-methylpyridine | C₆H₆BrN | 172.02 g/mol | Bromine at different position; lacks nitrile group |
| 2-(3-Bromopyridin-4-yl)acetonitrile | C₈H₆BrN₂ | 212.07 g/mol | Contains an acetonitrile group; different functional properties |
These compounds share certain characteristics but differ in their biological activities and chemical reactivities due to variations in their structures.
Safety and Handling
Handling 3-Bromo-4-methylpicolinonitrile requires caution due to its potential toxicity. It is classified with hazard statements H302, H315, H319, and H335, indicating risks of harm if swallowed, in contact with skin, causes serious eye irritation, and may cause respiratory irritation . Proper storage and handling procedures should be followed to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume